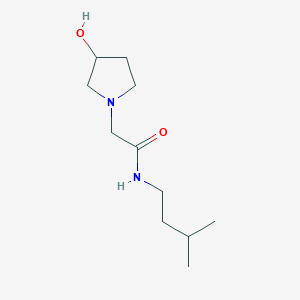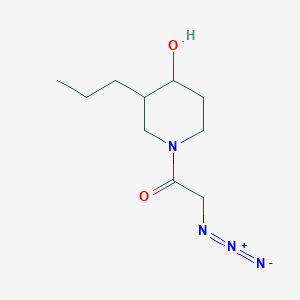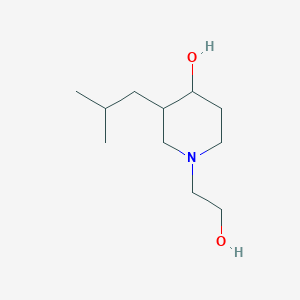![molecular formula C8H6N4O2 B1491511 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2092500-58-6](/img/structure/B1491511.png)
2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
説明
“2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a chemical compound that is part of the 1H-imidazo[1,2-b]pyrazole class . This class of compounds has attracted attention due to their diverse and useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles . Further metalation of the functionalized 1H-imidazo[1,2-b]pyrazoles at the 6-position with TMP2Zn$MgCl2$2LiCl resulted in a fragmentation of the pyrazole ring .
将来の方向性
The future directions for research on “2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” and related compounds could involve further exploration of their diverse bioactivities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, the development of new synthesis methods could enable the preparation of new functionalized derivatives .
作用機序
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism. These findings highlight the potential for long-term applications of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, it may inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can affect the levels of metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
特性
IUPAC Name |
2-(6-cyanoimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-4-6-3-7-11(5-8(13)14)1-2-12(7)10-6/h1-3H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTADGHJXVWADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B1491432.png)
![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)



![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)




